N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-15-10-7-13(11-16(15)22)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEQMPSZRNQVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MMV665840 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the biological activity and pharmacokinetic properties of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for MMV665840 would likely involve optimization of the synthetic route to improve yield and reduce costs, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
MMV665840 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV665840 has several scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: MMV665840 is being investigated for its potential as an antimalarial agent, with studies focusing on its efficacy, safety, and mechanism of action.
Mechanism of Action
The mechanism of action of MMV665840 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit the activity of certain enzymes that are essential for the survival and replication of the parasite. This inhibition disrupts the parasite’s metabolic processes, leading to its death . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act through non-classical zinc coordination or independently of zinc binding .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
Physicochemical Properties
- Lipophilicity : The 3,4-dichloro substitution in the target compound increases logP compared to fluorine- or methoxy-substituted analogs (e.g., 3,4-difluoro in or methoxy in ). This enhances membrane permeability but may reduce aqueous solubility.
- Hydrogen Bonding : Benzimidazole-containing compounds (e.g., B1, B8) exhibit stronger hydrogen-bonding capacity due to NH groups, whereas thiadiazole () or tetrazole () derivatives rely on sulfur or nitrogen heteroatoms for interactions.
Unique Advantages of this compound
- Structural Hybridization : Combines benzimidazole’s pharmacological versatility with halogenated benzamide’s stability and target affinity.
- Synergistic Effects : The 3,4-dichloro substitution may enhance both lipophilicity and halogen-bonding interactions, improving binding to hydrophobic enzyme pockets compared to methyl or hydroxy substitutions (e.g., ).
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a dichlorobenzamide structure. Its molecular formula is CHClNO, highlighting its complex nature.
| Feature | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 319.18 g/mol |
| Structure | Benzimidazole ring fused with a dichlorobenzamide moiety |
This compound exhibits its biological activity primarily through the modulation of various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as kinesin spindle protein (KSP), which is crucial for mitosis and cellular division.
- Allosteric Activation : It acts as an allosteric activator of human glucokinase, enhancing glucose metabolism and potentially offering therapeutic benefits in metabolic disorders.
Anticancer Activity
Research indicates that compounds with similar structures possess significant anticancer properties. This compound has demonstrated:
- Cytotoxicity against Cancer Cell Lines : Studies show that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent cytotoxic effects, comparable to established chemotherapeutic agents.
Antiparasitic and Anti-inflammatory Effects
The benzimidazole moiety often correlates with antiparasitic and anti-inflammatory activities:
- Antiparasitic Activity : Similar compounds have been reported to exhibit efficacy against parasitic infections, suggesting potential applications in treating diseases like malaria or helminthiasis.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing a therapeutic avenue for inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide | Similar benzimidazole structure | Anticancer and antimicrobial |
| Albendazole | Benzimidazole derivative used as an anthelmintic | Antiparasitic activity |
| 5-Fluorouracil | Pyrimidine analogue | Anticancer agent |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In Vitro Studies : A study reported that this compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in murine models of cancer without notable toxicity to normal tissues .
- Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, this compound enhances overall efficacy and reduces drug resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions.
Benzimidazole Formation : Condensation of 1,2-diaminobenzene derivatives with substituted phenyl groups under acidic conditions (e.g., refluxing in acetic acid) to form the benzimidazole core .
Amide Coupling : Reaction of the benzimidazole intermediate with 3,4-dichlorobenzoyl chloride using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final amide bond .
Purification : Column chromatography or recrystallization to isolate the product. Optimization of stoichiometry and reaction time is critical for yield improvement .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions .
Q. What are the primary biological targets or assays used to study this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases or proteases via fluorescence-based or radiometric assays .
- Cytotoxicity Screening : Sulforhodamine B (SRB) assay quantifies cell viability in cancer cell lines (e.g., NCI-60 panel) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using H-labeled ligands) to assess affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Control for variables like cell line passage number, serum concentration, and incubation time .
- Dose-Response Validation : Perform multiple independent experiments with internal positive controls (e.g., reference inhibitors).
- Data Normalization : Use metrics like IC or EC adjusted for protein content (via SRB assay) to minimize plate-to-plate variability .
Q. What strategies optimize solubility and bioavailability for in vitro and in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (<0.1% for cell studies) or cyclodextrin-based formulations .
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability in pharmacokinetic studies .
Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or GOLD predict binding poses to target proteins (e.g., kinases) .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess ligand-receptor stability over time .
- QSAR Modeling : Use Hammett constants or 3D descriptors to correlate substituent effects with activity .
Q. How can low yields in the final amide coupling step be addressed?
- Methodological Answer :
- Coupling Agent Optimization : Test alternatives to EDCI, such as HATU or DCC, with catalytic DMAP .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) may improve reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .
Q. What crystallographic techniques elucidate intermolecular interactions in the solid state?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation or diffusion methods in solvents like ethanol or acetonitrile .
- SHELX Refinement : SHELXL refines crystallographic data to map hydrogen bonds, π-π stacking, and halogen interactions .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Cl···H contacts) using CrystalExplorer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
